molecular formula C19H24F2N4O B15121224 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B15121224
M. Wt: 362.4 g/mol
InChI Key: MDUSCWGTCDNICW-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a piperidine ring substituted with difluoropiperidine and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with piperidine-1-carbonyl chloride under anhydrous conditions to form the intermediate. This intermediate is further reacted with 4,6-dimethylpyridine-3-carbonitrile under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine-1-sulfonyl chloride
  • 4,4-Difluoropiperidine HCl
  • 4-(Trifluoromethyl)piperidine

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both difluoropiperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H24F2N4O

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C19H24F2N4O/c1-13-11-14(2)23-17(16(13)12-22)24-7-3-15(4-8-24)18(26)25-9-5-19(20,21)6-10-25/h11,15H,3-10H2,1-2H3

InChI Key

MDUSCWGTCDNICW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)C

Origin of Product

United States

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